N,N'-[(2-PHENYL-4,6-PYRIMIDINEDIYL)DI-4,1-PHENYLENE]BIS(2,2,2-TRIFLUOROACETAMIDE)
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Overview
Description
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) is a complex organic compound characterized by its unique structure, which includes a phenylpyrimidine core and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) typically involves multiple steps, starting with the preparation of the phenylpyrimidine core. This core is then functionalized with benzene and trifluoroacetamide groups through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenylpyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(hydrazin-2-yl-1-ylidene)bis(methaneylylidene)bis(2-methoxyphenol): Similar core structure but different functional groups.
N,N’-bis(5-isophthalate)naphthalimide: Different core structure but similar functional groups.
Uniqueness
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) is unique due to its combination of a phenylpyrimidine core and trifluoroacetamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H16F6N4O2 |
---|---|
Molecular Weight |
530.4g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[2-phenyl-6-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]pyrimidin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H16F6N4O2/c27-25(28,29)23(37)33-18-10-6-15(7-11-18)20-14-21(36-22(35-20)17-4-2-1-3-5-17)16-8-12-19(13-9-16)34-24(38)26(30,31)32/h1-14H,(H,33,37)(H,34,38) |
InChI Key |
RTQGFKZXYNKSOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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